molecular formula C17H22N6S B2707369 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine CAS No. 2202521-06-8

4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine

Cat. No.: B2707369
CAS No.: 2202521-06-8
M. Wt: 342.47
InChI Key: OZSKFVUUQRGXPJ-UHFFFAOYSA-N
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Description

4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine is a complex organic compound featuring a unique combination of heterocyclic structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiadiazole ring through the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Subsequent steps would involve the formation of the pyrrolo[3,4-c]pyrrole and pyrimidine rings through a series of cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule, enhancing its biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, inhibiting the proliferation of cancer cells and bacteria . Additionally, the compound may inhibit enzymes such as heat shock protein 90 (Hsp90), leading to the degradation of oncoproteins and the inhibition of cancer cell growth .

Properties

IUPAC Name

3-cyclopropyl-5-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6S/c1-10-11(2)18-9-19-16(10)22-5-13-7-23(8-14(13)6-22)17-20-15(21-24-17)12-3-4-12/h9,12-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSKFVUUQRGXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C4=NC(=NS4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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